molecular formula C7H7BrN2 B2910077 5-Bromo-2-(prop-1-en-2-yl)pyrimidine CAS No. 1314354-16-9

5-Bromo-2-(prop-1-en-2-yl)pyrimidine

Cat. No. B2910077
CAS RN: 1314354-16-9
M. Wt: 199.051
InChI Key: NFYTXBRLWHNGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(prop-1-en-2-yl)pyrimidine is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 . It is used in the preparation of alcohol-containing benzothiazoles, which are potent dual-targeting bacterial DNA supercoiling inhibitors .


Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves the rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another method involves the direct metallation of 5-bromopyrimidine with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(prop-1-en-2-yl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5-position with a bromine atom and at the 2-position with a prop-1-en-2-yl group .


Chemical Reactions Analysis

5-Bromo-2-(prop-1-en-2-yl)pyrimidine undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

5-Bromo-2-(prop-1-en-2-yl)pyrimidine is a solid substance with a molecular weight of 199.05 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Here’s a comprehensive analysis of the scientific research applications of 5-Bromo-2-(prop-1-en-2-yl)pyrimidine, focusing on six unique applications:

Synthesis of N-heteroaryl Substituted Derivatives

This compound is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Microwave Assisted Organic Synthesis (MAOS)

It serves as a precursor in MAOS Sonogashira protocol for creating 5-(phenylethynyl)pyrimidine .

Anti-fibrotic Activity

Research has been conducted to investigate the anti-fibrotic activity of compounds derived from this pyrimidine, showing promising results compared to known anti-fibrotic drugs .

Palladium-catalyzed Suzuki-Miyaura Cross-coupling

The compound is utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling processes , which are pivotal in creating complex organic compounds .

Polyene Cyclization and Stereoselective Aldol Reactions

It acts as a reagent for polyene cyclization and stereoselective aldol reactions , which are fundamental reactions in organic chemistry .

Antitumor Potential

Derivatives of this compound have been synthesized and evaluated for their antitumor potential against different cell lines, showing significant promise as therapeutic agents .

MilliporeSigma - 5-Bromopyrimidine MilliporeSigma - Isopropenylboronic acid pinacol ester MDPI - Synthesis of Novel 2-(Pyridin-2-yl) BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2-(prop-1-en-2-yl)pyrimidine was not found, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-2-prop-1-en-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-4H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYTXBRLWHNGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(prop-1-en-2-yl)pyrimidine

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